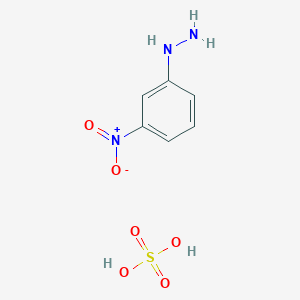

(3-Nitrophenyl)hydrazine;sulfuric acid

Description

(3-Nitrophenyl)hydrazine;sulfuric acid is a chemical compound formed by the combination of 3-nitrophenylhydrazine and sulfuric acid. The parent compound, 3-nitrophenylhydrazine (C₆H₇N₃O₂), is characterized by a nitro group (-NO₂) at the meta position of the phenyl ring attached to a hydrazine (-NH-NH₂) moiety . When reacted with sulfuric acid, it forms a sulfate salt, likely with the formula C₆H₇N₃O₂·H₂SO₄, as inferred from analogous hydrazine-sulfate systems .

Properties

IUPAC Name |

(3-nitrophenyl)hydrazine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-2-1-3-6(4-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMVOCFYZRCHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Nitrofuranyl Sulfonohydrazides

Structural Differences: Nitrofuranyl sulfonohydrazides (e.g., compounds 2a–l) feature a sulfonyl group (-SO₂-) linked to a hydrazide (-NH-NH₂) and a nitrofuran moiety, contrasting with the simpler phenylhydrazine structure of (3-nitrophenyl)hydrazine . Synthesis: Synthesized via a two-step process:

Reaction of sulfonyl chlorides with hydrazine hydrate in dichloromethane (yields: 80–98%).

Condensation with 5-nitro-2-furaldehyde in ethanol . Applications: Demonstrated potent antileishmanial (IC₅₀: 1.2–18.5 µM) and anticancer activity (IC₅₀: 2.5–25 µM against HeLa and MCF-7 cell lines) .

(E)-1-Benzylidene-2-(3-Nitrophenyl)hydrazine Derivatives

Structural Differences : These compounds incorporate a benzylidene group (-CH=Ar) attached to the hydrazine moiety, enhancing conjugation and electronic effects .

Synthesis : Prepared via solvent-free grinding of 3-nitrophenylhydrazine with substituted benzaldehydes using SiO₂-H₃PO₄ as a catalyst (reaction time: 5–10 minutes; yields: 80–90%) .

Applications :

- Antimicrobial Activity: Active against Escherichia coli (4-F, 4-CH₃ substituents) and Pseudomonas aeruginosa (parent, 3-Cl, 4-Cl substituents) .

- Antifungal Activity : Moderate to good activity against Aspergillus niger and Mucor species .

- Spectral Correlations : NMR and IR data correlate with Hammett substituent constants (σ, σ⁺), indicating electronic effects on chemical shifts (δC=N: 145–160 ppm) and νC=N stretching frequencies (1590–1610 cm⁻¹) .

Comparison with Other Hydrazine Salts

Hydrazine Sulfate (H₂N-NH₂·H₂SO₄)

Synthesis : Direct reaction of hydrazine with sulfuric acid .

Applications : Used as a rocket fuel precursor and reducing agent. Unlike (3-nitrophenyl)hydrazine;sulfuric acid, it lacks aromaticity and exhibits high toxicity (LD₅₀: 60 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.